4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide

CTP synthase CTPS2 inhibition BindingDB

4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide (CAS 1226436‑70‑9) is a synthetic sulfonamide-benzamide hybrid that combines a cyclohexyl‑methylsulfamoyl group with an isopropyl-substituted thiazole ring. The compound belongs to a family of aminothiazole derivatives under evaluation for CTP synthase 1 (CTPS1) inhibition and has also appeared in patent filings for voltage‑gated sodium channel modulation, indicating multi‑target pharmacological relevance.

Molecular Formula C20H27N3O3S2
Molecular Weight 421.57
CAS No. 1226436-70-9
Cat. No. B2818553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide
CAS1226436-70-9
Molecular FormulaC20H27N3O3S2
Molecular Weight421.57
Structural Identifiers
SMILESCC(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
InChIInChI=1S/C20H27N3O3S2/c1-14(2)18-13-27-20(21-18)22-19(24)15-9-11-17(12-10-15)28(25,26)23(3)16-7-5-4-6-8-16/h9-14,16H,4-8H2,1-3H3,(H,21,22,24)
InChIKeyBITLEWFOKKBOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide (CAS 1226436‑70‑9): What Procurement Teams Need to Know


4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide (CAS 1226436‑70‑9) is a synthetic sulfonamide-benzamide hybrid that combines a cyclohexyl‑methylsulfamoyl group with an isopropyl-substituted thiazole ring [1]. The compound belongs to a family of aminothiazole derivatives under evaluation for CTP synthase 1 (CTPS1) inhibition and has also appeared in patent filings for voltage‑gated sodium channel modulation, indicating multi‑target pharmacological relevance . Its distinctive N‑cyclohexyl‑N‑methyl motif and 4‑isopropylthiazole appendage distinguish it from closely related analogs that bear different N‑substituents or heterocyclic extensions, making unambiguous identification by CAS number essential for reproducible research and procurement.

4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide: The Cost of Substituting a Structurally Distinct Sulfamoyl-Benzamide


In‑class sulfamoyl‑benzamides are not functionally interchangeable because small changes in the N‑sulfamoyl substituent or the thiazole appendage can drastically alter target selectivity, potency, and physicochemical properties. For example, replacing the N‑cyclohexyl‑N‑methyl group with N‑ethyl‑N‑phenyl or N‑benzyl‑N‑methyl generates compounds that may exhibit different CTPS1/CTPS2 selectivity profiles or lose the sodium‑channel blocking activity noted in patent filings . Similarly, retaining the sulfamoyl‑benzamide backbone but varying the thiazole substituent from isopropyl to 4‑fluorophenyl shifts the conformational landscape and hydrogen‑bonding potential, as evidenced by divergent bioactivity across analogs in BindingDB and ChEMBL entries [1]. Below, we present the specific quantitative evidence that defines where 4‑(N‑cyclohexyl‑N‑methylsulfamoyl)‑N‑(4‑isopropylthiazol‑2‑yl)benzamide sits relative to its closest comparators.

4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide: Comparator-Backed Quantitative Differentiation Data


CTPS2 Inhibitory Potency: Target Compound vs. Closest Sulfamoyl-Thiazole Analog

The target compound recorded an IC50 of 1 nM against rat CTPS2 in a radio‑frequency mass spectrometry (RFMS) assay, compared to an IC50 of 27 nM against mouse CTPS2 in the same assay format [1]. This species‑specific 27‑fold potency difference is a distinctive feature that is not uniformly observed across close sulfamoyl‑thiazole analogs; for instance, the cyclopropanesulfonamido‑thiazole comparator CHEMBL5267968 (BDBM50609673) showed 1 nM (rat CTPS2) and 18 nM (mouse CTPS1), respectively, revealing a divergent isoform/species selectivity pattern [2].

CTP synthase CTPS2 inhibition BindingDB

N-Substituent-Dependent Physicochemical Differentiation: Cyclohexyl-Methyl vs. Ethyl-Phenyl vs. Benzyl-Methyl

The N‑cyclohexyl‑N‑methylsulfamoyl substitution pattern yields a predicted logP (octanol‑water partition coefficient) approximately 0.8–1.2 log units higher than the N‑ethyl‑N‑phenyl analog and about 0.3–0.6 log units higher than the N‑benzyl‑N‑methyl variant, based on computed values from common chemoinformatics platforms . The increased lipophilicity is attributable to the cyclohexyl ring’s greater hydrocarbon surface area, which may enhance membrane permeability but could also reduce aqueous solubility relative to the less lipophilic comparators.

Physicochemical properties logP sulfonamide

Thiazole 4‑Substituent Effect on CTPS1 Binding: Isopropyl vs. 4‑Fluorophenyl

Structural biology studies on human CTPS1 (PDB 7MIG) demonstrate that the thiazole 4‑substituent occupies a defined hydrophobic pocket adjacent to the CTP‑mimetic binding site, where the size and electronics of the substituent directly influence inhibitor selectivity [1]. The target compound’s 4‑isopropyl group is sterically less demanding and electronically neutral compared to the 4‑(4‑fluorophenyl) variant found in a closely related analog (PubChem entry 4‑[cyclohexyl(methyl)sulfamoyl]‑N‑[4‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑yl]benzamide) [2]. In the PNAS study, the non‑selective inhibitor T35 (featuring a larger, polar thiazole‑4 substituent) showed nearly equipotent inhibition of CTPS1 and CTPS2, whereas selective inhibitors with smaller hydrophobic substituents achieved 2–3 orders of magnitude selectivity for CTPS1 over CTPS2 [3].

CTPS1 thiazole substituent cryo‑EM

4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide: Evidence-Linked Application Scenarios for Procurement Decisions


CTPS1/CTPS2 Tool Compound Panel for Isoform Selectivity Profiling

When assembling a panel of CTPS inhibitors to benchmark isoform selectivity, 4‑(N‑cyclohexyl‑N‑methylsulfamoyl)‑N‑(4‑isopropylthiazol‑2‑yl)benzamide serves as a representative of the N‑cyclohexyl‑N‑methylsulfamoyl‑thiazole chemotype. Its potent rat CTPS2 inhibition (IC50 = 1 nM) and the 27‑fold potency shift observed in mouse CTPS2 provide a built‑in species‑selectivity control [1]. Pairing it with the 4‑fluorophenyl‑thiazole analog enables structure‑activity relationship (SAR) analysis of the thiazole 4‑position, while comparison with the cyclopropanesulfonamido‑thiazole series (CHEMBL5267968) can help deconvolute the contribution of the sulfamoyl group to isoform preference [2].

Voltage‑Gated Sodium Channel Drug Discovery (Epilepsy and Pain Indications)

Patent literature highlights the potential of sulfamoyl‑thiazole benzamides as sodium channel blockers for epilepsy and neuropathic pain [1]. The elevated predicted logP (≈ 3.8–4.2) of the target compound, conferred by the cyclohexyl group, suggests preferential CNS partitioning, making it a suitable starting point for lead optimization programs targeting CNS‑expressed sodium channels such as Nav1.2 or Nav1.7. Researchers should confirm experimental logD and brain‑to‑plasma ratios before committing to in‑vivo efficacy studies.

Chemical Probe for Deconvoluting CTPS1‑Dependent T‑Cell Proliferation

Because CTPS1 is selectively required for antigen‑driven lymphocyte expansion while CTPS2 sustains CTP pools in resting tissues, a compound with a balanced or CTPS1‑biased inhibitory profile is valuable for dissecting adaptive immune responses [1]. Although direct CTPS1 selectivity data are not yet published for this compound, its IC50 of 1 nM against rat CTPS2 establishes it as a potent probe suitable for in‑vitro enzymatic studies. Combining it with the CTPS1‑selective inhibitor R80 (characterized in cryo‑EM structures) [2] in T‑cell proliferation assays can help benchmark relative immunosuppressive potential.

Reference Standard for Analytical Method Development and Quality Control

The compound’s well‑defined structure (molecular formula C20H27N3O3S2; molecular weight 421.57 g/mol) [1] and the availability of closely related analogs such as 4‑(N‑benzyl‑N‑methylsulfamoyl)‑N‑(4‑isopropylthiazol‑2‑yl)benzamide and 4‑(N‑ethyl‑N‑phenylsulfamoyl)‑N‑(4‑isopropylthiazol‑2‑yl)benzamide make it suitable as a system‑suitability standard for HPLC‑MS methods that must chromatographically resolve structurally similar sulfamoyl‑benzamide impurity profiles. Procurement of the exact CAS‑verified compound (1226436‑70‑9) is essential to avoid misidentification with these closely eluting analogs.

Quote Request

Request a Quote for 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.